molecular formula C26H22N4O4 B2456569 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291852-13-5

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2456569
CAS No.: 1291852-13-5
M. Wt: 454.486
InChI Key: GCCUUDGMFCTZMG-UHFFFAOYSA-N
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Description

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-4-33-21-13-12-17(15-22(21)32-3)24-27-25(34-29-24)23-19-10-5-6-11-20(19)26(31)30(28-23)18-9-7-8-16(2)14-18/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCUUDGMFCTZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes an oxadiazole ring and a phthalazinone moiety, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22N4O3\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_3

This structure indicates the presence of multiple functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its role in modulating enzyme activity, while the phthalazinone core may influence receptor interactions. These interactions can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various pathogens, including bacteria and fungi.

2. Anticancer Properties
The compound's mechanism suggests potential anticancer effects. It may inhibit key enzymes involved in cancer cell metabolism or interfere with signaling pathways that promote tumor growth .

3. Antiplasmodial Activity
Recent investigations highlight the compound's potential against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring can enhance antiplasmodial potency, making it a candidate for further development as an antimalarial agent .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications. For instance:

SubstituentEffect on Activity
Ethoxy groupEnhances solubility and bioavailability
Methoxy groupImproves interaction with biological targets
Methyl groupModulates lipophilicity, affecting cellular uptake

These modifications can significantly impact the compound's pharmacokinetic properties and overall biological efficacy.

Case Studies

A study published in Medicinal Chemistry explored the antiplasmodial activity of several oxadiazole derivatives, including those structurally related to our compound. The most active derivatives exhibited IC50 values in the low micromolar range against P. falciparum, demonstrating the importance of specific substitutions in enhancing biological activity .

Another investigation focused on the anticancer properties of similar compounds, revealing that modifications at the 4-position of the oxadiazole ring led to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .

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